

Application Notes: Anti-Lewis X (CD15) for Flow Cytometry

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Compound of Interest

Compound Name: *Lewis x Trisaccharide*

Cat. No.: *B013629*

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Introduction

The Lewis X (Lex) antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), is a carbohydrate epitope with the structure $\text{Gal}\beta 1\text{-4[Fuc}\alpha 1\text{-3]GlcNAc}$.^{[1][2]} It is a key cell surface marker expressed on a variety of cell types, including granulocytes, monocytes, macrophages, and certain hematopoietic progenitor cells.^{[1][2][3]} The expression of Lewis X is dynamically regulated during myeloid cell differentiation.^{[2][4]} Functionally, Lewis X and its sialylated form, Sialyl-Lewis X, are critical ligands for selectins, mediating cell-cell adhesion processes essential for leukocyte rolling and extravasation during inflammatory responses.^{[5][6][7][8]} This makes anti-Lewis X antibodies a vital tool for identifying and characterizing myeloid cells, studying inflammation, and diagnosing certain hematological malignancies like Hodgkin's disease.^{[1][9]}

Data Presentation

Table 1: Common Anti-Lewis X (CD15) Antibody Clones for Flow Cytometry

Clone	Isotype	Applications	Supplier Examples
MMA	Mouse IgM	Flow Cytometry	Thermo Fisher Scientific, various [1] [3]
SP159	Rabbit Monoclonal	Flow Cytometry, IHC	Abcam [10]
MEM-158	Mouse IgM	Flow Cytometry	Abcam [9]
MC-480	Mouse IgM, kappa	Flow Cytometry	STEMCELL Technologies [11]
P12	Mouse IgM κ	Flow Cytometry, IHC, IF	Santa Cruz Biotechnology [12]

Table 2: Typical Expression of Lewis X (CD15) on Human Peripheral Blood Cells

Cell Type	Expression Level	Notes
Neutrophils	High	Strong, uniform expression makes it a key identification marker. [1] [10] [13]
Eosinophils	High	Similar expression levels to neutrophils.
Monocytes	Variable	Expression varies between individuals and monocyte subsets. [1] [8]
Lymphocytes	Negative	Generally negative, useful for distinguishing myeloid from lymphoid lineages. [1]
Basophils	Low to Negative	Typically shows low or no expression.

Experimental Protocols

Protocol 1: Immunofluorescent Staining of Human Peripheral Blood for Lewis X

This protocol details the steps for staining whole blood to identify Lewis X-positive granulocytes and monocytes.

Materials and Reagents:

- Whole blood collected in an anticoagulant tube (e.g., EDTA, Heparin)
- Phosphate-Buffered Saline (PBS), pH 7.4
- FACS Buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.1% Sodium Azide
- Fc Receptor Blocking solution (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated Anti-Human CD15 (Lewis X) antibody (e.g., clone MMA-APC[1])
- Matching Isotype Control (e.g., Mouse IgM, APC[1])
- Red Blood Cell (RBC) Lysis Buffer (e.g., ACK Lysing Buffer)
- Viability Dye (e.g., 7-AAD or Propidium Iodide)
- 12x75 mm polystyrene flow cytometry tubes

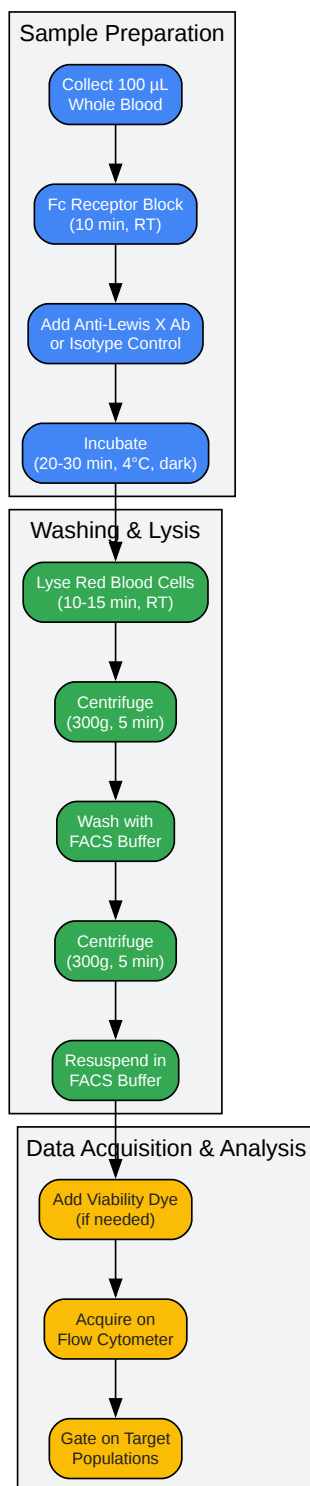
Procedure:

- Blood Collection: Collect 100 µL of human whole blood into a flow cytometry tube.
- Fc Receptor Blocking (Optional but Recommended): Add Fc blocking reagent according to the manufacturer's instructions to prevent non-specific antibody binding. Incubate for 10 minutes at room temperature.
- Antibody Staining: Add the pre-titrated amount of fluorochrome-conjugated anti-Lewis X antibody or the corresponding isotype control. A typical starting point is 5 µL per 100 µL of blood.[1]

- Incubation: Gently vortex the tube and incubate for 20-30 minutes at 4°C, protected from light.[\[14\]](#)
- RBC Lysis: Add 2 mL of 1X RBC Lysis Buffer to the tube. Vortex immediately and incubate for 10-15 minutes at room temperature.
- Washing: Centrifuge the tubes at 300-400 x g for 5 minutes.[\[15\]](#) Carefully decant the supernatant.
- Second Wash: Resuspend the cell pellet in 2 mL of FACS Buffer and repeat the centrifugation step.
- Resuspension: Decant the supernatant and resuspend the cell pellet in 0.5 mL of FACS Buffer. If using a viability dye that is not compatible with fixation, add it now according to the manufacturer's protocol.
- Data Acquisition: Analyze the samples on a flow cytometer as soon as possible. Acquire at least 50,000 total events to ensure sufficient data for the granulocyte and monocyte populations.

Visualization of Workflows and Pathways

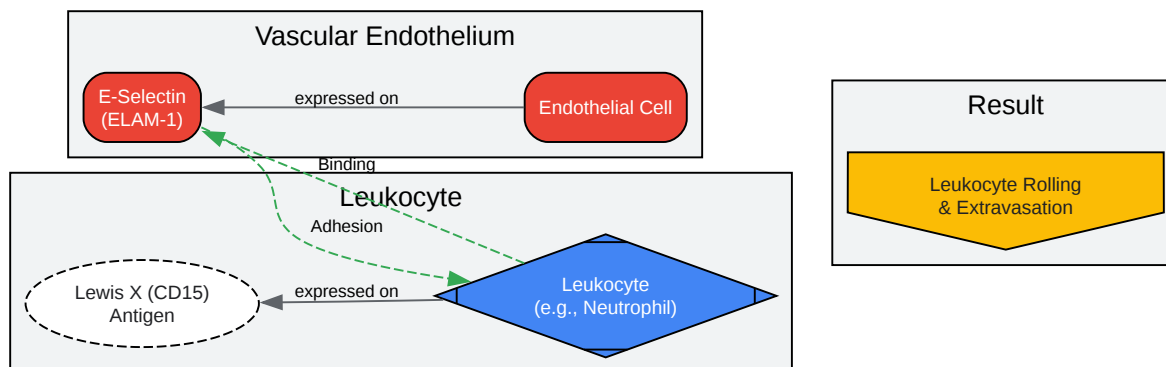
Flow Cytometry Staining Workflow



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Workflow for staining whole blood with anti-Lewis X antibody.

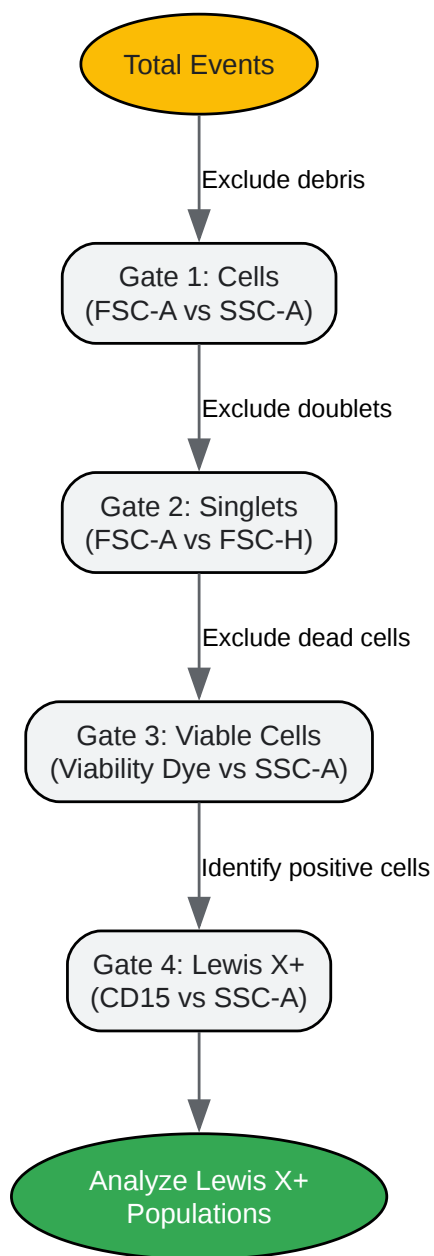
Lewis X-Mediated Cell Adhesion Pathway



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Role of Lewis X in selectin-mediated leukocyte adhesion.

Gating Strategy for Lewis X+ Cells



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A typical gating strategy for identifying Lewis X-positive cells.

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